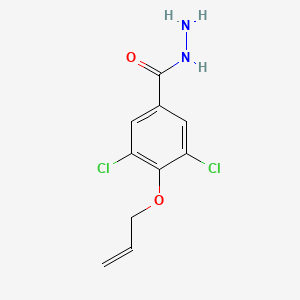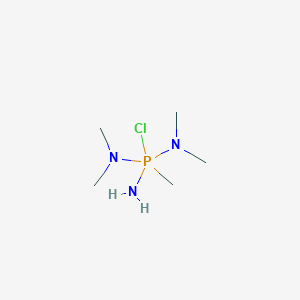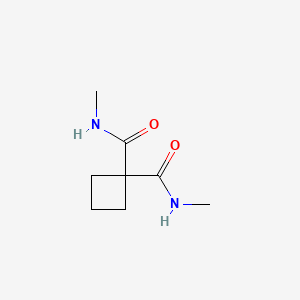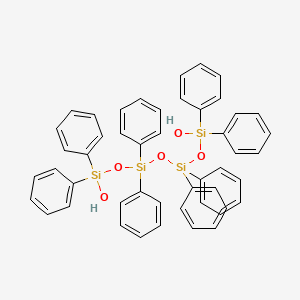
Benzoic acid, 4-(allyloxy)-3,5-dichloro-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(allyloxy)-3,5-dichloro-, hydrazide is a chemical compound that belongs to the class of hydrazides Hydrazides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of benzoic acid, 4-(allyloxy)-3,5-dichloro-, hydrazide typically involves the reaction of 4-(allyloxy)-3,5-dichlorobenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion, the product is isolated by filtration and purified through recrystallization .
Chemical Reactions Analysis
Benzoic acid, 4-(allyloxy)-3,5-dichloro-, hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzoic acid, 4-(allyloxy)-3,5-dichloro-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 4-(allyloxy)-3,5-dichloro-, hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or proteins involved in biological processes. For example, it may inhibit the activity of enzymes responsible for cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interfere with signaling pathways in cancer cells, inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Benzoic acid, 4-(allyloxy)-3,5-dichloro-, hydrazide can be compared with other similar compounds such as:
Benzoic acid, 4-hydroxy-, hydrazide: This compound has a hydroxyl group instead of an allyloxy group, which may result in different biological activities and chemical reactivity.
Benzoic acid, 4-methyl-, hydrazide: The presence of a methyl group instead of an allyloxy group can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
23964-32-1 |
|---|---|
Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
3,5-dichloro-4-prop-2-enoxybenzohydrazide |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-3-16-9-7(11)4-6(5-8(9)12)10(15)14-13/h2,4-5H,1,3,13H2,(H,14,15) |
InChI Key |
GMFPOFCYYMLXMP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Cl)C(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)
![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)



![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)






